molecular formula C22H23N3O4S B5294287 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide

2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide

Katalognummer B5294287
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: AHUGSRSMOUCUGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide, commonly known as BMS-986020, is a small molecule drug that has been developed for the treatment of fibrotic diseases. Fibrosis is a pathological condition characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to the distortion and dysfunction of tissues and organs. BMS-986020 is a selective inhibitor of lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor that plays a key role in the initiation and progression of fibrosis.

Wirkmechanismus

LPA1 is a G protein-coupled receptor that is activated by lysophosphatidic acid (LPA), a bioactive lipid that is produced by activated platelets, injured cells, and other sources. LPA1 is widely expressed in various cell types, including fibroblasts, smooth muscle cells, endothelial cells, and immune cells. Activation of LPA1 by LPA leads to the activation of downstream signaling pathways, including the Rho/ROCK pathway, the PI3K/Akt pathway, and the MAPK pathway, which promote fibrosis, inflammation, and cell proliferation.
BMS-986020 is a selective antagonist of LPA1, which binds to the receptor and prevents the activation of downstream signaling pathways. By inhibiting LPA1, BMS-986020 reduces the production and deposition of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide proteins, decreases inflammation, and improves organ function.
Biochemical and Physiological Effects
BMS-986020 has been shown to have several biochemical and physiological effects in preclinical models of fibrosis. In a mouse model of pulmonary fibrosis, treatment with BMS-986020 reduced the lung fibrotic score, decreased the expression of fibrosis-related genes, and improved lung function. In a rat model of liver fibrosis, treatment with BMS-986020 reduced the collagen content, decreased the expression of fibrosis-related genes, and improved liver function. In a mouse model of skin fibrosis, treatment with BMS-986020 reduced the skin thickness, decreased the expression of fibrosis-related genes, and improved skin function.

Vorteile Und Einschränkungen Für Laborexperimente

BMS-986020 has several advantages for lab experiments. It is a selective inhibitor of LPA1, which allows for the specific targeting of this receptor without affecting other signaling pathways. It has been extensively studied in preclinical models of fibrosis, which provides a strong rationale for its use in clinical trials. It has also been shown to have a good safety profile in preclinical studies.
However, there are also limitations to the use of BMS-986020 in lab experiments. It is a small molecule drug, which may limit its ability to penetrate certain tissues and organs. It may also have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the research and development of BMS-986020. One direction is the further evaluation of its safety and efficacy in clinical trials for the treatment of fibrotic diseases. Another direction is the investigation of its potential use in combination with other drugs or therapies for the treatment of fibrosis. Additionally, the elucidation of the molecular mechanisms underlying the anti-fibrotic effects of BMS-986020 could lead to the identification of novel targets for the development of new anti-fibrotic drugs.

Synthesemethoden

The synthesis of BMS-986020 involves several steps, starting from commercially available starting materials. The key intermediate is 2-(4-(tert-butoxycarbonylamino)-2-methylphenoxy)acetic acid, which is prepared by the reaction of 2-methyl-4-nitrophenol with tert-butyl 2-(bromomethyl)acetoacetate, followed by reduction with sodium borohydride and deprotection with trifluoroacetic acid. The final product is obtained by coupling this intermediate with 2-pyridinemethanamine and benzylamine in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide.

Wissenschaftliche Forschungsanwendungen

BMS-986020 has been extensively studied in preclinical models of fibrosis, including pulmonary fibrosis, liver fibrosis, renal fibrosis, and skin fibrosis. In these models, BMS-986020 has been shown to reduce the deposition of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide proteins, decrease inflammation, and improve organ function. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of BMS-986020 in patients with idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and nonalcoholic steatohepatitis.

Eigenschaften

IUPAC Name

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-17-13-20(30(27,28)25-14-18-7-3-2-4-8-18)10-11-21(17)29-16-22(26)24-15-19-9-5-6-12-23-19/h2-13,25H,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUGSRSMOUCUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylsulfamoyl-2-methyl-phenoxy)-N-pyridin-2-ylmethyl-acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.